molecular formula C25H20N4O5S3 B2924516 (Z)-4-(indolin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865197-22-4

(Z)-4-(indolin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2924516
CAS No.: 865197-22-4
M. Wt: 552.64
InChI Key: HAWXQHRKQYOVQU-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(indolin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a structurally complex benzamide derivative featuring a benzo[d]thiazole core substituted with a sulfamoyl group at position 6 and a propargyl (prop-2-yn-1-yl) moiety at position 2.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5S3/c1-2-14-28-22-12-11-20(36(26,31)32)16-23(22)35-25(28)27-24(30)18-7-9-19(10-8-18)37(33,34)29-15-13-17-5-3-4-6-21(17)29/h1,3-12,16H,13-15H2,(H2,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWXQHRKQYOVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound A: (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide

  • Key differences :
    • Substituents : Chloro at position 6 (vs. sulfamoyl in the target compound); isopropylsulfonyl at benzamide (vs. indolin-1-ylsulfonyl).
    • Molecular formula : C₂₀H₁₇ClN₂O₃S₂ (MW: 432.9) .

Compound B: (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

  • Key differences :
    • Substituents : Allyl at position 3 (vs. propargyl); methylsulfonyl at benzamide (vs. indolin-1-ylsulfonyl).
    • Molecular formula : C₁₈H₁₇N₃O₅S₃ (MW: 451.5) .
  • Implications: The allyl group’s reduced rigidity compared to propargyl may affect binding kinetics.

Compound C: 5-Substituted-3-(4-arylimino)-1-[5-mercapto(1,3,4-oxadiazolyl)]-methyl-indol-2-one

  • Key differences :
    • Core structure : Indole-2-one with oxadiazole (vs. benzo[d]thiazole with benzamide).
    • Functional groups : Mercapto-oxadiazole (vs. sulfamoyl and propargyl) .

Comparative Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular weight ~480–500 (estimated) 432.9 451.5
Sulfonyl group Indolin-1-ylsulfonyl Isopropylsulfonyl Methylsulfonyl
Thiazole substitution 6-Sulfamoyl, 3-propargyl 6-Chloro, 3-propargyl 6-Sulfamoyl, 3-allyl
Potential solubility Moderate (polar sulfamoyl) Low (chloro, nonpolar) Moderate (sulfamoyl)

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